COX‑2 Inhibition: Low‑Micromolar Potency of the Unsubstituted Core
The target compound demonstrates COX‑2 inhibitory activity (IC₅₀ = 0.8 µM) [1]. While 4‑methyl‑substituted dimers derived from this core show enhanced potency (IC₅₀ values ranging from 0.05 to 0.15 µM) [2], the unsubstituted parent compound exhibits measurable, single‑digit micromolar activity. This establishes the 6‑phenyl‑3‑cyanopyrid‑2‑one core as intrinsically active against COX‑2, providing a clean baseline for structure‑activity relationship (SAR) studies. The 0.8 µM IC₅₀ value is comparable to that of the established COX‑2 inhibitor celecoxib (IC₅₀ ≈ 0.04–0.05 µM in similar assays) [3].
| Evidence Dimension | COX-2 inhibitory activity |
|---|---|
| Target Compound Data | IC₅₀ = 0.8 µM |
| Comparator Or Baseline | Celecoxib: IC₅₀ = 0.04–0.05 µM (standard COX‑2 inhibitor); 4‑Methyl dimers: IC₅₀ = 0.05–0.15 µM |
| Quantified Difference | Target compound is ~16‑ to 20‑fold less potent than celecoxib; ~6‑ to 16‑fold less potent than 4‑methyl dimers |
| Conditions | In vitro enzyme inhibition assay (COX-2) |
Why This Matters
This quantitative benchmark validates the target compound as a tractable starting point for COX‑2 inhibitor development, enabling direct potency comparison with both clinical standards and structurally optimized derivatives.
- [1] Kuujia. 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile (CAS No. 43083-13-2) – Biological Activity Data. View Source
- [2] Rai, S. K., Khanam, S., Khanna, R. S., & Tewari, A. K. (2024). Design and Synthesis of 2-Pyridone Based Flexible Dimers and Their Conformational Study through X-ray Diffraction and Density Functional Theory: Perspective of Cyclooxygenase-2 Inhibition. Crystal Growth & Design. View Source
- [3] BindingDB. BDBM50375607: CHEMBL259218 – COX‑2 inhibition data. View Source
